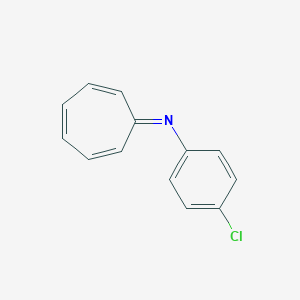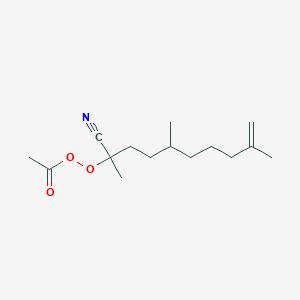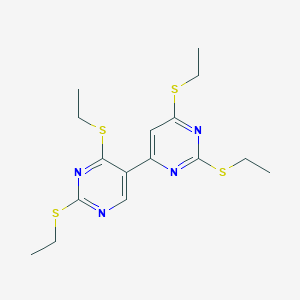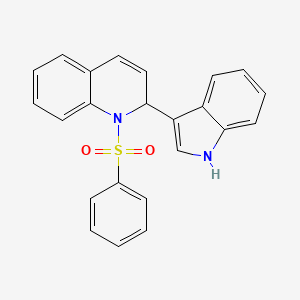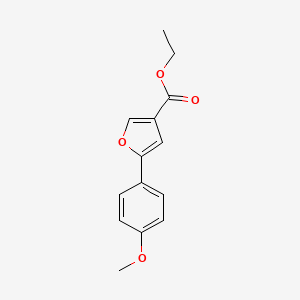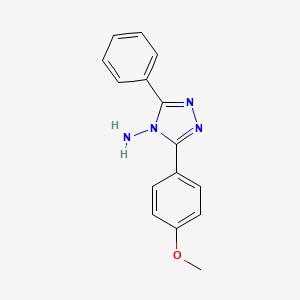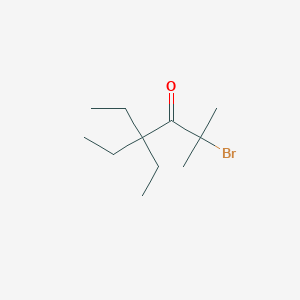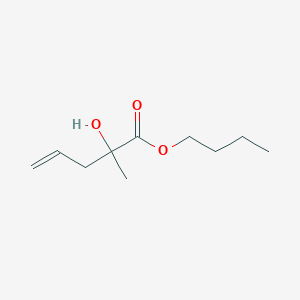
4-Prop-1-enyloxetan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Prop-1-enyloxetan-2-one is an organic compound characterized by a four-membered oxetane ring with a prop-1-enyl substituent at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Prop-1-enyloxetan-2-one typically involves cyclization reactions. One common method is the intramolecular cyclization of suitable precursors under acidic or basic conditions. For example, the cyclization of 4-hydroxybut-2-en-1-one can be achieved using strong acids like sulfuric acid or bases like sodium hydroxide .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often include continuous flow processes and the use of catalysts to enhance yield and selectivity. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the production .
Chemical Reactions Analysis
Types of Reactions: 4-Prop-1-enyloxetan-2-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the oxetane ring, leading to the formation of substituted oxetanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like halides, amines, and alcohols under appropriate conditions.
Major Products:
Oxidation: Oxetanones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Substituted oxetanes.
Scientific Research Applications
4-Prop-1-enyloxetan-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Prop-1-enyloxetan-2-one involves its interaction with molecular targets through its reactive oxetane ring. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, contributing to its observed biological activities .
Comparison with Similar Compounds
Oxetane: A four-membered cyclic ether with similar reactivity but lacking the prop-1-enyl substituent.
2-Methyleneoxetane: A derivative with a methylene group at the 2-position, exhibiting different reactivity patterns.
Uniqueness: 4-Prop-1-enyloxetan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the prop-1-enyl group enhances its reactivity and potential for diverse applications compared to other oxetane derivatives .
Properties
CAS No. |
63450-11-3 |
|---|---|
Molecular Formula |
C6H8O2 |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
4-prop-1-enyloxetan-2-one |
InChI |
InChI=1S/C6H8O2/c1-2-3-5-4-6(7)8-5/h2-3,5H,4H2,1H3 |
InChI Key |
JYGDLXCKZZOZAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC1CC(=O)O1 |
Related CAS |
63450-12-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloroprop-2-en-1-yl [2-(4-chlorophenyl)ethyl]carbamodithioate](/img/structure/B14513313.png)
